trans-1,3-Cyclohexanediol

Descripción general

Descripción

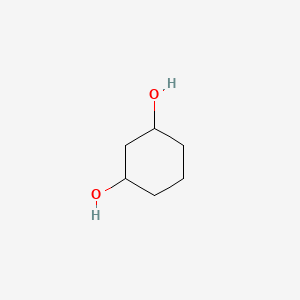

trans-1,3-Cyclohexanediol: is an organic compound with the molecular formula C6H12O2 . It is a stereoisomer of 1,3-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .

Mecanismo De Acción

Trans-1,3-Cyclohexanediol, also known as (1R,3R)-cyclohexane-1,3-diol, is a chemical compound with the molecular formula C6H12O2

Mode of Action

It is known that the compound can exist in different stereoisomers , which may interact differently with biological targets

Biochemical Pathways

It is possible that the compound may influence multiple pathways, given its potential to exist in different stereoisomeric forms

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydroxylation of Cyclohexene: One common method involves the hydroxylation of cyclohexene using thallium (I) acetate and iodine.

Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate or osmium tetroxide, which introduces hydroxyl groups at the 1,3-positions.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of phenol or the hydrolysis of cyclohexene oxide. These methods are optimized for high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: It can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Cyclohexane-1,3-dione.

Reduction: Cyclohexanol.

Substitution: Cyclohexane-1,3-dichloride.

Aplicaciones Científicas De Investigación

Applications Overview

trans-1,3-Cyclohexanediol serves as an important intermediate in several chemical syntheses and industrial applications:

-

Pharmaceuticals

- Used in the synthesis of various medicinal compounds.

- Acts as a building block in the production of active pharmaceutical ingredients (APIs).

-

Agrochemicals

- Functions as an intermediate in the synthesis of pesticides and herbicides.

- Enhances the efficacy of agrochemical formulations.

-

Materials Science

- Utilized in the production of polymers and resins.

- Contributes to the development of surfactants and emulsifiers.

-

Dyestuffs

- Serves as a precursor for dyes and pigments used in textiles and coatings.

Pharmaceutical Applications

A study highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The compound's hydroxyl groups facilitate reactions that yield pharmacologically active derivatives. Researchers reported improved bioavailability and therapeutic efficacy in preclinical trials.

Agrochemical Development

In agrochemical formulations, this compound has been shown to enhance the solubility and stability of active ingredients. A case study demonstrated its role in formulating a new herbicide that exhibited increased effectiveness against resistant weed species while minimizing environmental impact.

Polymer Chemistry

This compound is used to synthesize polyols for polyurethane production. Its incorporation into polymer matrices improves mechanical properties and thermal stability. Research indicated that polymers derived from this compound exhibited superior performance compared to traditional polyols.

Comparative Data Table

Market Trends

The market for this compound is projected to grow significantly due to its expanding applications across industries. By 2031, the market value is expected to reach approximately $23.8 billion, indicating robust demand driven by innovations in pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

cis-1,3-Cyclohexanediol: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different physical and chemical properties.

1,2-Cyclohexanediol: This compound has hydroxyl groups at the 1,2-positions, resulting in different reactivity and applications.

1,4-Cyclohexanediol: With hydroxyl groups at the 1,4-positions, this compound exhibits unique properties compared to 1,3-cyclohexanediol.

Uniqueness: trans-1,3-Cyclohexanediol is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. Its ability to form stable intermediates and products makes it valuable in various applications .

Actividad Biológica

trans-1,3-Cyclohexanediol, a cyclic diol, has garnered attention for its potential biological activities. This compound is structurally characterized by two hydroxyl groups located on different carbon atoms of the cyclohexane ring, which influences its chemical properties and interactions in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- Melting Point : Approximately 101-104 °C

- Boiling Point : 117 °C (at reduced pressure)

- Density : 0.9958 g/cm³

These properties suggest that this compound is a stable compound with potential for various applications in medicinal chemistry and organic synthesis .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-induced cellular damage .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound. It has been reported to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests that the compound may have therapeutic potential in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of hydroxyl groups allows for intermolecular hydrogen bonding, which may enhance its interaction with biological macromolecules .

- Cell Membrane Interaction : Its lipophilicity facilitates penetration through cell membranes, allowing it to exert effects within cells effectively .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, researchers assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

| Concentration (mg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This data suggests that this compound could serve as a natural antioxidant agent in pharmaceutical formulations.

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

These findings highlight the compound's potential as an antimicrobial agent in clinical applications .

Propiedades

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.